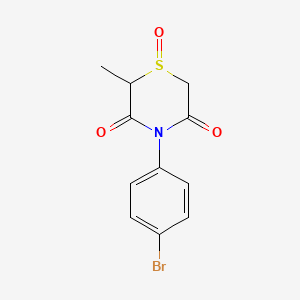

4-(4-溴苯基)-2-甲基-1-氧代-1,4-噻嗪-3,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione (4-Bromo-2-methyl-1-oxo-1,4-thiazinane-3,5-dione) is a heterocyclic compound that belongs to the family of thiazinane derivatives. It is a colorless solid with a molecular formula of C9H6BrNO2S. This compound has a variety of applications in both scientific research and industrial processes. It is used as a catalyst in organic synthesis and as a pharmaceutical intermediate. It has also been used in the synthesis of novel pharmaceuticals and as a reagent in the synthesis of other heterocyclic compounds.

科学研究应用

合成和表征

- 已合成和表征了与4-(4-溴苯基)-2-甲基-1-氧代-1,4-噻嗪-3,5-二酮相关的新衍生物。在这个过程中使用了Schiff碱和惰性溶剂,通过各种光谱方法鉴定了化合物(AL-Hiti & Abdalgabar, 2022)。

在杂环化合物合成中的应用

- 该化合物已被用于合成1,3-噁唑烷-4,7-二酮衍生物,突显了它在创造多样化化学结构中的作用(Gautam & Chaudhary, 2014)。

抗菌研究

- 它已参与了具有抗菌性能的化合物的创造,如涉及过渡金属配合物和1,3-二酮衍生物的研究所示(Sampal et al., 2018)。

甘醇酸氧化酶抑制剂

- 该化合物的衍生物显示出作为甘醇酸氧化酶抑制剂的潜力,表明其在生物化学研究和潜在治疗应用中的实用性(Rooney et al., 1983)。

晶体结构

- 其衍生物已被用于研究晶体结构,这对于理解分子相互作用和性质至关重要(Lastovickova et al., 2018)。

手性烯丙基脲和氨基酸的合成

- 该化合物对手性烯丙基脲和α-甲基-β-氨基酸的合成做出了贡献,展示了它在高级有机合成中的重要性(Sabala et al., 2010)。

作用机制

Target of Action

Compounds with similar structures have been known to interact with various biological targets

Mode of Action

It is suggested that the compound may interact with its targets through a series of biochemical reactions . The compound’s bromophenyl group could potentially enhance its binding affinity to its targets .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways

Pharmacokinetics

The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities .

生化分析

Cellular Effects

It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione is not well-established. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

4-(4-bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3S/c1-7-11(15)13(10(14)6-17(7)16)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEBJNZFWLENSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)CS1=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]-1-ethanol](/img/structure/B2355182.png)

![Ethyl 5-(2,2-diphenylacetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2355183.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2355186.png)

![N-(4-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2355194.png)

![2-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoic acid](/img/structure/B2355198.png)